Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI)
Brand Name: Vulcanchem
CAS No.: 116940-83-1
VCID: VC20805488
InChI: InChI=1S/C8H11ClO3/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3/t5-,6+/m0/s1
SMILES: COC(=O)C1CCC(C1)C(=O)Cl
Molecular Formula: C8H11ClO3
Molecular Weight: 190.62 g/mol

Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI)

CAS No.: 116940-83-1

Cat. No.: VC20805488

Molecular Formula: C8H11ClO3

Molecular Weight: 190.62 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) - 116940-83-1

Specification

CAS No. 116940-83-1
Molecular Formula C8H11ClO3
Molecular Weight 190.62 g/mol
IUPAC Name methyl (1R,3S)-3-carbonochloridoylcyclopentane-1-carboxylate
Standard InChI InChI=1S/C8H11ClO3/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3/t5-,6+/m0/s1
Standard InChI Key TYWZGOWRMWCWFP-NTSWFWBYSA-N
Isomeric SMILES COC(=O)[C@@H]1CC[C@@H](C1)C(=O)Cl
SMILES COC(=O)C1CCC(C1)C(=O)Cl
Canonical SMILES COC(=O)C1CCC(C1)C(=O)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator